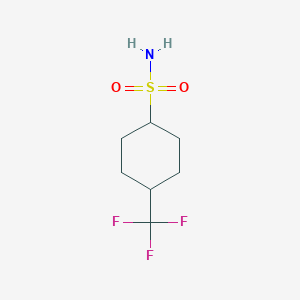

4-(Trifluoromethyl)cyclohexane-1-sulfonamide

Description

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohexane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h5-6H,1-4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDJZSMGTQQVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)cyclohexane-1-sulfonamide typically involves the introduction of the trifluoromethyl group to a cyclohexane ring followed by sulfonamide formation. One common method involves the reaction of cyclohexane with trifluoromethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like toluene or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)cyclohexane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(Trifluoromethyl)cyclohexane-1-sulfonamide typically involves the introduction of a trifluoromethyl group to a cyclohexane ring followed by the formation of the sulfonamide. One common synthetic route includes reacting cyclohexane with trifluoromethyl sulfonyl chloride in the presence of a base like triethylamine under reflux conditions in organic solvents such as toluene or acetonitrile.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Converts the sulfonamide group to sulfonic acids.

- Reduction : Produces corresponding amines.

- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions with various reagents.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique trifluoromethyl group enhances the compound's reactivity and stability, making it valuable for developing new chemical entities.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor or ligand in biochemical assays. Its structural features allow it to interact effectively with various molecular targets, influencing enzyme activity and receptor functions .

Medicine

The compound has shown promise in therapeutic applications:

- Anti-inflammatory and Antimicrobial Activities : Research indicates that derivatives of cyclic sulfonamides exhibit significant pharmacological activities, including anti-inflammatory properties .

- Antiviral Activity : A study identified cyclic sulfonamide derivatives, including those related to this compound, as potent inhibitors against SARS-CoV-2, showcasing their potential in treating viral infections .

- Histamine Receptor Activity : It has been noted that cyclohexyl sulfonamide derivatives can act as antagonists or inverse agonists at the histamine H3 receptor, indicating potential applications in treating obesity and related disorders .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclohexane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Positional Isomers

A. 3-(Trifluoromethyl)cyclohexane-1-sulfonamide (CAS: 1206679-32-4)

Functional Group Variations

B. 4-(Methylamino)cyclohexane-1-sulfonamide Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂ .

- The hydrochloride salt enhances water solubility but reduces lipophilicity compared to the neutral trifluoromethyl derivative.

C. Ethyl 4-((Naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate

- Structure : Features a naphthalene-sulfonamido group and an ester .

- Key Differences : The aromatic naphthalene ring increases π-π stacking interactions, while the ester group lowers acidity (pKa ~5–6) compared to sulfonamides (pKa ~10). This compound exhibits higher hydrophobicity, favoring membrane permeability.

Halogen-Substituted Analogs

D. 3-(4-Chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one

- Structure: Combines a chloro-substituted benzene ring and a cyclohexenone core .

- Key Differences: The electron-withdrawing -Cl group (σpara = 0.23) is less electronegative than -CF₃ (σpara = 0.54), reducing resonance stabilization.

Perfluoroalkane Sulfonamides

E. Perfluoro-C4-8-alkane Sulfonamides

- Example : N-Ethyl-N-(hydroxyethyl) perfluoroalkane sulfonamides .

- Key Differences : Long perfluoroalkyl chains (-C4F9 to -C8F17) drastically increase hydrophobicity (logP > 5) and thermal stability. These properties contrast with the moderate lipophilicity (logP ~2–3) of cyclohexane-based analogs, making them suitable for surfactants or coatings.

Physicochemical Property Analysis

Table 1: Comparative Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Key Substituents | logP* | pKa (Sulfonamide) | Notable Applications |

|---|---|---|---|---|---|

| This compound | ~231.23 (estimated) | -CF₃, -SO₂NH₂ | 2.5 | ~10.2 | Drug intermediates |

| 3-(Trifluoromethyl)cyclohexane-1-sulfonamide | 231.23 | -CF₃ (3-position) | 2.3 | ~10.0 | Material science research |

| Compound B (Methylamino derivative) | 179.69 | -NHCH₃, -SO₂NH₂·HCl | 1.8 | ~8.5 | Water-soluble therapeutics |

| Compound C (Naphthalene derivative) | ~400 (estimated) | Naphthalene, ester | 3.8 | ~5.5 | Antimicrobial agents |

| Compound D (Chloro derivative) | ~300 (estimated) | -Cl, cyclohexenone | 2.7 | ~9.0 | Enzyme inhibitors |

*logP values estimated via topological indices from .

Research Findings and Topological Correlations

- Topological Indices : Studies on ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate and analogs reveal that higher Wiener indices correlate with increased boiling points and melting points due to enhanced molecular complexity .

- Acidity Trends : Sulfonamides with electron-withdrawing groups (e.g., -CF₃, -Cl) exhibit lower pKa values (~9–10) compared to alkyl-substituted derivatives (~10–12), enhancing their reactivity in nucleophilic environments .

- Solubility : Cyclohexane-based sulfonamides generally show moderate water solubility (1–10 mg/mL), while perfluoroalkane derivatives are virtually insoluble, necessitating formulation adjustments for biological use .

Biological Activity

4-(Trifluoromethyl)cyclohexane-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, supported by case studies, data tables, and research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a trifluoromethyl group and a sulfonamide functional group. Its molecular formula is C7H10F3N1O2S, contributing to its unique physicochemical properties that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide moiety can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication, making it a candidate for antimicrobial applications .

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, this compound showed promising results against various bacterial strains, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for related compounds in the series were reported as follows:

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| 4PP-1 | 6.3 | Mycobacterium tuberculosis |

| 4PP-2 | 2.0 | Mycobacterium tuberculosis |

| 4PP-5 | >100 | Mycobacterium tuberculosis |

These results indicate that modifications around the sulfonamide group can enhance antibacterial potency, suggesting a structure-activity relationship (SAR) that merits further investigation .

Anticancer Activity

In addition to its antimicrobial properties, research has indicated potential anticancer activity of sulfonamide derivatives. For example, compounds with similar structural features have shown inhibitory effects on cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study highlighted that certain analogs exhibited IC50 values in the nanomolar range against specific cancer cells:

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | 72 | MV4-11 (FLT3/ITD mutation) |

| Compound B | 14 | TT thyroid carcinoma |

These findings suggest that the trifluoromethyl group may enhance the interaction with molecular targets involved in cancer cell proliferation .

Case Studies

- Mycobacterium tuberculosis : A high-throughput screening identified this compound as a potential lead compound with significant activity against drug-resistant strains of M. tuberculosis. The study focused on optimizing the physicochemical properties of related analogs while retaining their antibacterial efficacy .

- Cancer Cell Lines : In vitro studies demonstrated that modifications in the sulfonamide structure could lead to enhanced cytotoxicity against various cancer cell lines, particularly those harboring specific mutations such as FLT3/ITD .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(trifluoromethyl)cyclohexane-1-sulfonamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sulfonylation of a cyclohexane scaffold. For example, analogous compounds like spirocyclotriphosphazenes (e.g., tetrachloromonospirocyclotriphosphazenes ) are prepared via nucleophilic substitution reactions using diamines and monitored by thin-layer chromatography (TLC) . Intermediates are purified via column chromatography on silica gel, and structures are confirmed using / NMR and X-ray crystallography (as seen in sulfonamide derivatives) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability. Comparative studies with non-fluorinated analogs (e.g., 4-methylbenzenesulfonamide ) show differences in solubility and reactivity, measured via HPLC and partition coefficient (LogP) assays .

Q. What safety protocols are critical when handling sulfonamide derivatives?

- Methodological Answer : Use fume hoods for reactions involving volatile reagents (e.g., thionyl chloride or brominated intermediates). Skin protection is essential, as sulfonamides like 3-chloro-4-methylbenzenesulfonyl chloride can cause irritation; consult safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can reaction yields be optimized for sulfonamide formation under steric hindrance from the cyclohexane ring?

- Methodological Answer : Steric effects in cyclohexane derivatives (e.g., 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate ) are mitigated using bulky bases like -BuOK or LDA to deprotonate sulfonic acid precursors. Kinetic studies via NMR can track reaction progress .

Q. What analytical techniques resolve contradictions in reported crystallographic data for sulfonamide derivatives?

- Methodological Answer : Discrepancies in X-ray structures (e.g., bond angles in 3-(4-Chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one ) are addressed by refining hydrogen-bonding networks using software like SHELXTL. Comparative analysis with DFT calculations validates experimental data .

Q. How does the sulfonamide moiety participate in hydrogen-bonding interactions in biological systems?

- Methodological Answer : Crystallographic studies of analogs (e.g., N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide ) reveal sulfonamide NH groups as hydrogen bond donors. Isothermal titration calorimetry (ITC) quantifies binding affinities with protein targets .

Contradictions and Resolutions

- Synthetic Yield Variability : Discrepancies in yields (e.g., 60–85% for sulfonamides) arise from solvent purity (THF vs. DMF) or moisture sensitivity. Karl Fischer titration ensures anhydrous conditions .

- Biological Activity : Conflicting IC values in enzyme assays may stem from assay buffers (e.g., phosphate vs. Tris-HCl). Standardize protocols using controls like 4-amino-3-hydroxynaphthalene-1-sulfonic acid .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.